Fluticasone 17beta-Carboxylic Acid

Description

Contextualizing Fluticasone (B1203827) 17beta-Carboxylic Acid within Steroidal Chemistry Research

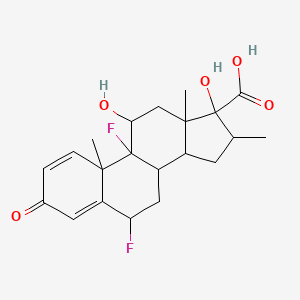

Fluticasone 17beta-Carboxylic Acid, a synthetic trifluorinated glucocorticoid derivative, holds a distinct position in the field of steroidal chemistry. Its structure, characterized by a (6α,11β,16α,17α)-6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carboxylic acid backbone, provides a unique platform for scientific investigation. caymanchem.com Researchers utilize this compound to explore structure-activity relationships within the broader class of corticosteroids. The presence of the carboxylic acid group at the 17-beta position, in place of the ester found in its parent compounds, significantly alters its biological properties, rendering it a valuable tool for comparative studies.

Significance as a Principal Inactive Metabolite of Fluticasone Propionate (B1217596) and Furoate in Preclinical and In Vitro Biotransformation Studies

This compound is primarily recognized as the main and inactive metabolite of two widely used corticosteroids: fluticasone propionate and fluticasone furoate. researchgate.netresearchgate.netnih.gov In preclinical and in vitro studies, the biotransformation of these parent drugs is a key area of investigation.

The metabolic conversion is predominantly carried out in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. researchgate.netnih.govpharmgkb.org This process involves the hydrolysis of the ester group at the 17-beta position, leading to the formation of the corresponding carboxylic acid derivative. researchgate.netnih.gov The resulting metabolite, this compound, exhibits negligible glucocorticoid receptor binding affinity and is considered pharmacologically inactive. nih.gov

The rapid and extensive nature of this metabolic pathway is a significant factor in the low systemic bioavailability of orally or nasally administered fluticasone propionate and furoate. researchgate.netnih.gov Understanding the kinetics and pathways of this biotransformation is essential for evaluating the systemic exposure and potential side effects of the parent drugs. ontosight.ai In vitro models using human liver microsomes have been instrumental in characterizing this metabolic process and have confirmed the formation of a single major metabolite. pharmgkb.org

| Parent Compound | Metabolic Process | Principal Metabolite | Key Enzyme |

| Fluticasone Propionate | Hydrolysis of 17β-propionate ester | This compound | CYP3A4 |

| Fluticasone Furoate | Removal of S-fluoromethyl carbothioate group | This compound (GW694301X) | CYP3A4 |

Role as a Versatile Synthetic Intermediate for Complex Compound Synthesis

Beyond its role as a metabolite, this compound serves as a valuable intermediate in the synthesis of other complex steroidal compounds. caymanchem.commedchemexpress.comtargetmol.com Its chemical structure provides a reactive handle—the carboxylic acid group—that can be modified to create a variety of derivatives. nih.gov

In organic process research and development, established synthetic routes utilize this compound as a starting material. caymanchem.comtargetmol.com For instance, it is a key intermediate in some synthetic pathways to produce fluticasone propionate itself. caymanchem.commedchemexpress.com The conversion of the carboxylic acid to a carbothioic acid is a critical step in certain synthetic strategies. google.com Furthermore, the 17β-carboxylic acid derivatives of glucocorticoids can be activated and coupled with various amines to synthesize 17β-carboxamide derivatives, expanding the library of available steroidal compounds for research. nih.gov This versatility makes it a cornerstone for the development of novel steroidal molecules and for the optimization of existing synthetic processes. americanpharmaceuticalreview.com

Structure

2D Structure

Properties

IUPAC Name |

6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVBUQTYFQFEHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201113202 | |

| Record name | (8ξ,9ξ,10ξ,13ξ,14ξ)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174462-25-9 | |

| Record name | (8ξ,9ξ,10ξ,13ξ,14ξ)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174462-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8ξ,9ξ,10ξ,13ξ,14ξ)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Derivatization Methodologies for Fluticasone 17beta Carboxylic Acid

Chemical Synthesis Pathways and Strategies

The primary route to Fluticasone (B1203827) 17beta-Carboxylic Acid involves the oxidative cleavage of the C17 side chain of a suitable corticosteroid precursor.

Fluticasone 17beta-Carboxylic Acid, with the formal name (6α,11β,16α,17α)-6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carboxylic acid, is a pivotal intermediate in the synthesis of the glucocorticosteroid fluticasone propionate (B1217596). caymanchem.commedchemexpress.com The most common precursor for its synthesis is Flumethasone. google.comamericanpharmaceuticalreview.com

The core reaction mechanism is the oxidation of the dihydroxyacetone side chain at C-17 of the precursor steroid. nih.gov One established method involves treating the precursor, such as Flumethasone, with periodic acid in a solvent mixture like THF/water. google.com This reaction selectively cleaves the C17-C20 bond, converting the side chain into a carboxylic acid group and yielding the target compound. nih.gov

| Precursor Compound | Target Compound | Key Transformation |

| Flumethasone | This compound | Oxidation of C17 side chain |

| 17α,21-dihydroxy-9β,11b-epoxy-16α- methylpregna-1,4-diene-3,20-dione 21-acetate | This compound | Multi-step synthesis involving fluorination and oxidation |

This table outlines the primary precursor for the synthesis of this compound.

Optimizing the synthesis of this compound is crucial for large-scale production. Key parameters that are controlled include reaction temperature, time, and purification methods. For instance, the oxidation of Flumethasone with periodic acid is preferably carried out at a reduced temperature, typically between 0°C and 5°C, for approximately 3 hours to control the reaction and minimize by-products. google.com

| Parameter | Optimized Condition | Purpose |

| Temperature | 0°C to 5°C | Control reaction, minimize by-products |

| Reaction Time | ~3 hours | Ensure complete conversion |

| Purification | Avoidance of column chromatography | Increase efficiency and reduce cost |

| Solvent | THF/water mixture | Effective medium for oxidation |

This table summarizes key optimization parameters for the synthesis of this compound.

Synthesis of Analogs and Related Substances

The 17-beta carboxylic acid group is a versatile handle for creating a wide range of analogs through various derivatization reactions.

The carboxylic acid functional group of this compound is the primary site for derivatization to produce active pharmaceutical ingredients.

Esterification: The most common derivatization is the formation of esters. To synthesize Fluticasone Propionate, the 17α-hydroxyl group is first acylated, and the 17β-carboxylic acid is converted into a carbothioic acid. americanpharmaceuticalreview.comdrugfuture.com This is often achieved by activating the acid with N,N'-carbonyldiimidazole (CDI) and then reacting it with hydrogen sulfide (B99878) (H2S). americanpharmaceuticalreview.comchemicalbook.com The resulting thioacid is then S-alkylated to give the final product. drugfuture.comchemicalbook.com Fluticasone 17β-Carboxylic Acid Propionate is known as an impurity that can form during the synthesis of Fluticasone propionate. scbt.com

Amide Formation: Another synthetic route involves the creation of carboxamide derivatives. The 17β-carboxylic acid can be activated using N-hydroxybenzotriazole (HOBT) and then coupled with various primary amines to produce a series of 17β-carboxamide analogs in good yields. nih.gov

The synthesis of this compound typically starts from a precursor, like flumethasone, that already contains the desired modifications on the steroidal backbone. americanpharmaceuticalreview.com These modifications, such as the 6α,9α-difluoro and 16α-methyl groups, are crucial for the compound's biological activity. The available literature primarily focuses on the derivatization of the C-17 side chain rather than further modifications of the steroid nucleus after the formation of the 17β-carboxylic acid. americanpharmaceuticalreview.comnih.govdrugfuture.com The synthetic strategies are centered on leveraging the existing complex steroid core and functionalizing the carboxylic acid group.

Control and Characterization of Synthetic Impurities

The control and characterization of impurities are paramount in the synthesis of active pharmaceutical ingredients and their intermediates. For Fluticasone 17β-Carboxylic Acid, a thorough understanding and management of related compounds are crucial to ensure the safety and efficacy of the final drug product.

Identification and Profiling of Related Compounds (e.g., Fluticasone Propionate EP Impurity A)

A key related compound in the synthesis of fluticasone propionate is designated as Fluticasone Propionate EP Impurity A. clearsynth.comsynzeal.com This impurity is chemically identified as 6α,9-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-diene-17β-carboxylic acid. synzeal.com It is a significant process-related impurity that requires careful monitoring and control.

The European Pharmacopoeia (EP) sets stringent limits for impurities in fluticasone propionate, with the maximum allowable level for Impurity A being 0.2%. drugfuture.com The identification and quantification of such impurities are achieved through sophisticated analytical techniques. High-performance liquid chromatography coupled with nuclear magnetic resonance spectroscopy (HPLC-NMR) and 19F NMR spectroscopy have proven to be powerful tools for the structural elucidation and impurity profiling of fluorine-containing drugs like those in the fluticasone family. These methods allow for the detection and characterization of impurities, even at low levels (approximately 0.1 mole%), providing a detailed fingerprint of the bulk drug substance.

The synthesis of Fluticasone 17β-Carboxylic Acid itself can be a source of impurities. A common route involves the oxidation of flumethasone. google.com This process, if not carefully controlled, can lead to the formation of various by-products.

Interactive Table: Key Data for Fluticasone Propionate EP Impurity A

| Property | Value | Reference |

| Chemical Name | 6α,9-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-diene-17β-carboxylic acid | synzeal.com |

| CAS Number | 65429-42-7 | clearsynth.com |

| Molecular Formula | C₂₄H₃₀F₂O₆ | clearsynth.com |

| Molecular Weight | 452.49 g/mol | clearsynth.com |

| EP Limit | ≤ 0.2% | drugfuture.com |

Advanced Purification Methods

Ensuring the high purity of Fluticasone 17β-Carboxylic Acid is critical for its use as a pharmaceutical intermediate. Various advanced purification methods are employed to remove process-related impurities and degradation products.

Historically, methods have been developed to avoid traditional column chromatography, which can be cumbersome and less efficient for large-scale production. google.comgoogle.com Modern purification strategies often rely on highly selective chromatographic and extraction techniques.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and rapid method for the analysis and, on an analytical scale, purification of fluticasone-related compounds. nih.gov This technique offers excellent resolution and allows for the simultaneous determination of Fluticasone Propionate and its metabolite, Fluticasone 17β-Carboxylic Acid, at very low concentrations (sub pg/mL levels). nih.gov The method typically utilizes a C18 column and a mobile phase consisting of a methanol-acetonitrile mixture and an ammonium (B1175870) trifluoroacetate (B77799) buffer. nih.gov

Solid-Phase Extraction (SPE) is another crucial technique used in the purification process, particularly for sample preparation prior to analysis. nih.gov Oasis MAX cartridges, a type of mixed-mode anion exchange and reversed-phase sorbent, have been effectively used for the extraction of Fluticasone 17β-Carboxylic Acid and its related compounds from complex matrices like human plasma. nih.gov This method demonstrates high and consistent recovery rates, making it a reliable purification step. nih.gov

The development of these advanced purification methods is essential for meeting the stringent purity requirements set by regulatory bodies and for ensuring the quality of the final pharmaceutical product.

Interactive Table: Advanced Purification Techniques

| Technique | Description | Application | Reference |

| UPLC-MS/MS | A highly sensitive and rapid chromatographic technique for separation, identification, and quantification. | Analysis and purification of Fluticasone 17β-Carboxylic Acid and related compounds at low concentrations. | nih.gov |

| Solid-Phase Extraction (SPE) | A sample preparation technique that uses a solid sorbent to isolate analytes from a solution. | Extraction and purification of Fluticasone 17β-Carboxylic Acid from complex matrices. | nih.gov |

| Methods avoiding column chromatography | Synthetic and purification processes designed to be more efficient for industrial scale-up. | Large-scale purification of fluticasone intermediates. | google.comgoogle.com |

Advanced Analytical Characterization of Fluticasone 17beta Carboxylic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Fluticasone (B1203827) 17beta-Carboxylic Acid, a compound also identified as Fluticasone USP Related Compound J. nih.gov These techniques provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of Fluticasone 17beta-Carboxylic Acid. While complete assigned spectra are not widely published in peer-reviewed literature, the expected chemical shifts can be predicted based on the known structure and general principles of NMR. Analysis of the parent compound, fluticasone propionate (B1217596), and its impurities often utilizes ¹H NMR and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum is expected to show a characteristic highly deshielded signal for the carboxylic acid proton (-COOH), typically appearing as a broad singlet around 12 δ. Other protons on the steroid backbone would appear in the typical regions for steroidal compounds, with their exact shifts and multiplicities influenced by adjacent functional groups and stereochemistry.

¹³C NMR: In the carbon NMR spectrum, the carboxyl carbon atom (C=O) is expected to resonate in the range of 165 to 185 δ. The other carbon atoms of the steroid skeleton would produce a complex series of signals corresponding to the various chemical environments within the molecule.

Table 1: Predicted Key NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | ~12 | Broad singlet, concentration and solvent dependent. |

| ¹³C | Carboxyl Carbon (-COOH) | 165 - 185 |

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and fragmentation pattern of this compound. In positive ionization mode, the protonated molecule [M+H]⁺ is readily observed. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of this precursor ion.

A common fragmentation pathway involves the loss of the elements of CO₂ and HF from the steroid backbone. In multiple studies utilizing triple quadrupole mass spectrometers, the protonated precursor ion of this compound is identified at a mass-to-charge ratio (m/z) of 453.3. Upon collision-induced dissociation, a major, stable product ion is consistently observed at m/z 293.2. This specific precursor-to-product ion transition is highly selective and forms the basis for quantitative analysis using multiple reaction monitoring (MRM). Predicted fragmentation patterns also show other potential product ions at different collision energies.

Table 2: Key MS/MS Transitions for this compound

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|

| 453.3 | 293.2 | Positive |

Microcrystal Electron Diffraction (MicroED) is an emerging cryo-electron microscopy technique used to determine the three-dimensional structure of molecules from nanocrystals, which are orders of magnitude smaller than those required for traditional X-ray crystallography. This method has been successfully applied to determine the 3D structures of the related compounds fluticasone furoate and fluticasone propionate, providing unprecedented insight into their solid-state conformations.

The technique involves collecting electron diffraction data from continuously rotating frozen-hydrated microcrystals in a transmission electron microscope. The resulting data can be processed to yield atomic-resolution 3D structures. While a published MicroED structure for this compound is not available, the success of this technique with its parent drug and other complex steroids demonstrates its powerful capability for the definitive three-dimensional structural determination of this metabolite, should suitable microcrystals be obtained.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum is expected to be dominated by features arising from its carboxyl and steroid functional groups.

The most distinct feature for the carboxylic acid group is a very broad O-H stretching absorption that typically spans the region from 3300 cm⁻¹ to 2500 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding between the carboxylic acid dimers. The carbonyl (C=O) stretching vibration of the carboxyl group gives rise to an intense, sharp absorption band between 1760 and 1690 cm⁻¹. The spectrum will also feature a C=O stretch from the ketone on the A-ring of the steroid nucleus and C-F stretching absorptions from the fluorine substituents.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (in Carboxylic Acid) | Stretch | 3300 - 2500 | Strong, Very Broad |

| C-H (in Alkene/Alkane) | Stretch | 3100 - 2850 | Medium, Sharp |

| C=O (in Carboxylic Acid) | Stretch | 1760 - 1690 | Strong |

| C=O (in Ketone) | Stretch | ~1660 | Strong |

| C-O (in Carboxylic Acid) | Stretch | 1320 - 1210 | Medium |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from its parent drug and other metabolites in complex biological samples, enabling precise quantification.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the highly sensitive and selective quantification of this compound in biological fluids such as human plasma and urine. This technique combines the superior separation efficiency of UPLC, which uses columns with small particle sizes (e.g., 1.7 µm), with the high specificity and sensitivity of tandem mass spectrometry detection.

Published methods typically involve solid-phase extraction (SPE) to isolate the analyte from the plasma or urine matrix. The chromatographic separation is achieved on a reverse-phase column, such as an ACQUITY UPLC BEH C18, using a mobile phase consisting of an organic solvent mixture (e.g., methanol-acetonitrile) and an aqueous solution with a modifier like ammonium (B1175870) trifluoroacetate (B77799). Detection is performed using a triple quadrupole mass spectrometer operating in the positive ionization and multiple reaction monitoring (MRM) mode, tracking the specific transition of m/z 453.3 → 293.2. These methods achieve very low limits of quantification (LLOQ), reaching sub-picogram per milliliter levels, and demonstrate excellent linearity, accuracy, and precision, making them suitable for demanding pharmacokinetic studies.

Table 4: Example of UPLC-MS/MS Method Parameters for this compound Analysis in Human Plasma

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | ||

| Column | ACQUITY UPLC BEH C18 (50mm × 2.1mm, 1.7µm) | |

| Mobile Phase | Methanol-acetonitrile (50:50, v/v) and 2.0 mM ammonium trifluroacetate (85:15, v/v) | |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI) | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | |

| MRM Transition | m/z 453.3 → 293.2 | |

| Method Performance | ||

| Linearity Range | 0.5 - 100 pg/mL | |

| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL | |

| Mean Assay Recovery | 93.5% |

High Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of this compound. nih.govnih.gov When coupled with a suitable detector, such as ultraviolet (UV) or mass spectrometry (MS), HPLC offers high resolution and sensitivity for quantifying this analyte.

Typically, reversed-phase HPLC is employed, utilizing a C18 column. nih.govnih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, which may contain buffers or ion-pairing agents to optimize peak shape and retention time. For instance, a mixture of acetonitrile and water (60:40, v/v) has been successfully used. nih.govnih.gov In more complex analyses, a gradient elution may be necessary. For example, a mobile phase of methanol-acetonitrile (50:50, v/v) and 2.0 mM ammonium trifluoroacetate (85:15, v/v) has been utilized for the simultaneous determination of fluticasone propionate and its carboxylic acid metabolite. nih.gov

The detection wavelength for UV analysis is often set around 236 nm to 242 nm, where the compound exhibits significant absorbance. nih.govnih.govcaymanchem.comekb.eg For enhanced specificity and sensitivity, particularly at very low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique monitors specific precursor to product ion transitions, providing a high degree of certainty in identification and quantification. nih.gov

Sample Preparation Techniques (e.g., Solid Phase Extraction, Acetonitrile Precipitation)

Effective sample preparation is a critical step to remove interfering substances from the matrix and concentrate the analyte before HPLC analysis. The choice of technique depends on the complexity of the sample matrix (e.g., plasma, urine).

Solid Phase Extraction (SPE): This is a widely used and powerful technique for cleaning up complex biological samples. nih.govnih.govsigmaaldrich.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. For the analysis of this compound and its parent compound in human plasma, Oasis MAX cartridges have been effectively used for extraction. nih.gov

Acetonitrile Precipitation: This is a simpler and faster method for protein removal from biological samples like plasma or urine. nih.gov Acetonitrile is added to the sample, causing proteins to precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be collected for further processing or direct injection into the HPLC system. Following acetonitrile precipitation, a further liquid-liquid extraction with a solvent like dichloromethane (B109758) may be performed to enhance the purity of the extract. nih.gov

Method Validation and Performance Metrics in Analytical Research

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a rigorous validation process. Key performance metrics are evaluated to demonstrate the method's suitability for its intended purpose.

Linearity and Calibration Range Determination

Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument over a specific range. A calibration curve is constructed by analyzing a series of standards of known concentrations. The relationship is typically assessed by the correlation coefficient (r²) of the linear regression, which should ideally be close to 1.

For this compound, validated methods have demonstrated excellent linearity with correlation coefficients (r²) of ≥0.9992. nih.gov The calibration range is established to cover the expected concentrations of the analyte in the samples. For instance, a linear range of 0.5-100 pg/mL has been established for the simultaneous analysis of fluticasone propionate and this compound in human plasma. nih.gov Another study reported a linear range of 10.3-9510 pg/mL for the analysis of this compound in urine. nih.gov

Accuracy, Precision, and Recovery Assessments

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percentage of agreement with the nominal concentration. For this compound, intra-batch and inter-batch accuracy has been reported to be within the range of 95.5-103.4%. nih.gov

Precision measures the degree of agreement among a series of measurements of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: intra-batch (repeatability) and inter-batch (intermediate precision). For this compound, intra-batch and inter-batch precision has been demonstrated with CVs ranging from 0.74% to 5.06%. nih.gov Another study showed inter-assay CVs of 7.4-12.0%. nih.gov

Recovery is the efficiency of the extraction process. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. The mean assay recovery for this compound has been reported to be as high as 93.5%, while another study showed recovery ranging from 85.8% to 111.9%. nih.govnih.gov

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, but not necessarily quantified with acceptable precision and accuracy. nih.gov It is often determined by analyzing replicates of a blank sample and a sample with a very low concentration of the analyte. fda.gov

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov This is a critical parameter for methods used to measure very low levels of a substance. For the analysis of this compound, a highly sensitive LC-MS/MS method established an LOQ of 10.3 pg/mL in urine. nih.gov

Evaluation of Sample Stability

The stability of this compound in the biological matrix and in prepared extracts is essential to ensure that the measured concentration reflects the true concentration at the time of sampling. Stability is assessed under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -20°C or -80°C). nih.gov Research indicates that this compound is stable for at least 4 years when stored at -20°C as a crystalline solid. caymanchem.com In solution, storage at -80°C for up to a year is recommended. targetmol.com

Data Tables

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details | Reference |

| Column | ACQUITY UPLC BEH C18 (50mm×2.1mm, 1.7μm) | nih.gov |

| Mobile Phase | Methanol-acetonitrile (50:50, v/v) and 2.0mM ammonium trifluoroacetate (85:15, v/v) | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| UV Wavelength | 216, 242 nm | caymanchem.com |

Table 2: Method Validation Metrics for this compound

| Parameter | Result | Reference |

| Linearity (r²) | ≥0.9992 | nih.gov |

| Calibration Range | 0.5-100 pg/mL (in plasma) | nih.gov |

| Accuracy | 95.5-103.4% | nih.gov |

| Precision (CV) | 0.74-5.06% | nih.gov |

| Recovery | 93.5% | nih.gov |

| LOQ | 10.3 pg/mL (in urine) | nih.gov |

Biotransformation and Metabolic Pathways of Fluticasone 17beta Carboxylic Acid in Non Clinical Models

Enzymatic Formation from Fluticasone (B1203827) Precursors

The primary route of metabolism for fluticasone propionate (B1217596) and fluticasone furoate in humans and non-clinical models is through enzymatic conversion in the liver. This process is predominantly mediated by the cytochrome P450 family of enzymes, leading to the formation of the inactive 17β-carboxylic acid derivative.

The formation of Fluticasone 17beta-Carboxylic Acid from its precursors, such as fluticasone propionate, is principally catalyzed by the cytochrome P450 3A (CYP3A) subfamily of enzymes. nih.gov In vitro studies have confirmed that CYP3A4 is the main enzyme responsible for this metabolic conversion. nih.govresearchgate.net However, other CYP3A isoforms, including CYP3A5 and CYP3A7, also contribute to this biotransformation. nih.govnih.gov

CYP3A4 is the most efficient of these enzymes in metabolizing various glucocorticoids, with fluticasone propionate having the shortest half-life when incubated with this enzyme. nih.govresearchgate.net CYP3A5 is the second most efficient metabolizer of fluticasone propionate, while CYP3A7 is the least efficient. nih.govresearchgate.net The intrinsic clearance values (Vmax/Km) for the formation of the 17β-carboxylic acid metabolite are comparable across CYP3A4, CYP3A5, and CYP3A7, suggesting that at pharmacologically relevant concentrations, all three enzymes play a role in the biotransformation of fluticasone propionate. nih.govnih.gov The metabolism of fluticasone furoate is also primarily mediated by CYP3A4. drugbank.comdrugbank.com

Interestingly, fluticasone propionate has been shown to be a potent mechanism-based inactivator of CYP3A5, the predominant P450 enzyme in the lung, with less of an effect on CYP3A4 and CYP3A7. nih.gov

Studies utilizing human liver microsomes have been instrumental in characterizing the kinetics of this compound formation. In these in vitro systems, human liver microsomes catalyze the formation of a single primary metabolite from fluticasone propionate at substrate concentrations up to 10 µM. nih.govresearchgate.net The kinetics of this formation are consistent with the action of a single enzyme, with a Michaelis-Menten constant (Km) of approximately 5 µM. nih.govresearchgate.net The formation of this metabolite shows a significant correlation with CYP3A4/5 activities and is substantially inhibited by ketoconazole, a known CYP3A inhibitor. nih.govresearchgate.net

The table below summarizes the kinetic parameters for the formation of this compound (M1) from Fluticasone Propionate by different CYP3A enzymes.

The formation of the inactive 17β-carboxylic acid metabolite involves the hydrolytic cleavage of the ester or thioester group at the C-17 position of the steroid nucleus. In the case of fluticasone propionate, this involves the hydrolysis of the S-fluoromethyl carbothioate group. nih.gov Similarly, for fluticasone furoate, the metabolism involves hydrolysis at the S-fluoromethyl carbothioate group to form an inactive metabolite. drugbank.com There is no in vivo evidence to suggest the cleavage of the furoate moiety itself to form fluticasone. drugbank.com

Microbial Biotransformation Studies

In addition to enzymatic metabolism in mammals, microorganisms have been investigated for their ability to biotransform fluticasone precursors.

Recent studies have explored the interaction between inhaled corticosteroids and the airway microbiome. nih.gov Targeted assays have identified a fluticasone metabolite in Klebsiella pneumoniae cells exposed to fluticasone propionate, suggesting this bacterial species may be capable of metabolizing the drug. nih.govnih.gov This finding indicates that members of the airway microbiota may have the functional capacity to respond to and potentially utilize corticosteroids present in their environment. nih.govresearchgate.net The biotransformation by K. pneumoniae is of particular interest as this species has been implicated in fluticasone-associated pneumonia in some patient populations. nih.govasm.org

Research has demonstrated the detectable accumulation of a fluticasone propionate metabolite within the cellular fraction of Klebsiella pneumoniae cultures. researchgate.net This suggests that the bacterium not only metabolizes the corticosteroid but also retains the resulting compound intracellularly. Further investigation is needed to fully understand the mechanisms and implications of this microbial metabolic activity.

Chemical Compounds Mentioned

Excretion Pathway Characterization in Non-Human Biological Systems (e.g., fecal excretion of metabolites)

In non-clinical animal models, the excretion of fluticasone metabolites, predominantly this compound, is characterized by its efficient and rapid clearance, primarily through the fecal route. fda.gov This pathway is consistent across several species following the administration of parent compounds like Fluticasone Propionate (FP) and Fluticasone Furoate (FF). fda.govfda.gov

Studies in rats administered Fluticasone Propionate demonstrated that the majority of the substance was excreted in the feces within 48 hours. fda.gov The primary metabolite identified in both biliary and fecal matter was the 17beta-carboxylic acid derivative. fda.gov Similarly, significant quantities of this carboxylic acid metabolite were found in the feces of mice after both oral and subcutaneous administration of Fluticasone Propionate. fda.gov In these species, renal clearance plays a minor role in the excretion process. fda.gov Urinary excretion accounted for less than 5% of a parenteral dose, with only trace amounts of the unchanged drug found in the urine. fda.gov

Investigations involving Fluticasone Furoate in dogs also highlight the primacy of the fecal excretion pathway. Following administration of radiolabeled Fluticasone Furoate, the compound is extensively metabolized, and the resulting metabolites are eliminated mainly through the bile and subsequently in the feces. fda.gov The primary metabolite formed is the 17beta-carboxylic acid derivative, GW694301X. fda.govnih.gov

While fecal excretion is the principal route in rodents and canines, studies in other species show some variation. In horses treated with inhaled Fluticasone Propionate, the this compound metabolite was detected in the urine for approximately 18 hours post-administration, indicating that urinary excretion can be a relevant pathway in this species. nih.govresearchgate.net

Table 1: Summary of Excretion Pathways in Non-Clinical Models

| Animal Model | Parent Compound Administered | Primary Excretion Route for Metabolites | Key Findings |

| Rat | Fluticasone Propionate | Fecal | The major metabolite detected in bile and feces was this compound. fda.gov |

| Mouse | Fluticasone Propionate | Fecal | Significant amounts of the this compound metabolite were found in the feces. fda.gov |

| Dog | Fluticasone Furoate | Fecal (via Biliary Excretion) | Metabolites are primarily eliminated through bile as metabolites, with the main one being the carboxylic acid derivative. fda.gov |

| Horse | Fluticasone Propionate | Fecal and Urinary | The this compound metabolite was detected in urine post-administration. nih.govresearchgate.net |

Chemical Degradation and Stability Studies of Fluticasone 17beta Carboxylic Acid

Hydrolytic Degradation Mechanisms (e.g., in alkaline solutions)

The primary mechanism for the formation of Fluticasone (B1203827) 17beta-Carboxylic Acid is the hydrolysis of the C-17 thioester group of fluticasone propionate (B1217596), particularly under alkaline conditions. nih.govnih.gov In alkaline solutions, fluticasone propionate undergoes degradation where the propionic ester at the C-17 position is hydrolyzed to a hydroxy group, and the methyl ester of this compound is further hydrolyzed to a carboxylic acid, yielding Fluticasone 17beta-Carboxylic Acid. nih.gov

While direct studies on the hydrolytic degradation of this compound itself are not extensively available, its formation as a stable degradation product from fluticasone propionate suggests a certain level of stability under the conditions of its formation. However, like other corticosteroids, it is expected to be susceptible to degradation under harsh environmental conditions. The presence of functional groups that can hydrolyze suggests that the compound may undergo further degradation under specific environmental conditions. nih.gov

Identification and Structural Elucidation of Degradation Products

This compound is itself an identified degradation product of fluticasone propionate. nih.govresearchgate.net In studies investigating the degradation of fluticasone propionate in alkaline solutions, multiple degradation products were observed. nih.govnih.gov One of these products was identified as having the 17-position of the thioester moiety of fluticasone propionate substituted by a carboxylic acid, which corresponds to this compound. nih.govnih.gov

The structural confirmation of this degradation product has been accomplished using advanced analytical techniques. Nuclear Magnetic Resonance (NMR) and mass spectrometry have been pivotal in revealing the chemical structures of the degradation products formed from fluticasone propionate, including this compound. nih.govnih.gov For instance, in a solution of 0.1M NaOH:CH3CN=1:1, the degradation product was confirmed to be this compound based on ¹H-NMR data. nih.govnih.gov

To date, detailed studies identifying the subsequent degradation products of this compound itself are not widely published.

Kinetics of Chemical Degradation

The kinetics of the degradation of fluticasone propionate to form this compound have been studied under various alkaline conditions. The degradation of fluticasone propionate in these conditions follows apparent first-order kinetics. researchgate.netnih.gov

The apparent degradation rate constants for fluticasone propionate in different alkaline solutions at 37°C have been reported as follows:

| Alkaline Solution | Apparent Degradation Rate Constant (h⁻¹) |

| 0.1M NaOH:methanol=1:1 | 0.169 ± 0.003 |

| 0.05M NaOH | 0.472 ± 0.013 |

| 0.1M NaOH:CH₃CN=1:1 | 0.154 ± 0.000 |

Data sourced from studies on fluticasone propionate degradation. nih.govnih.gov

Influence of Environmental Factors on Stability (e.g., pH, temperature, solvent systems)

The stability of this compound is influenced by environmental factors such as pH, temperature, and the solvent system. While comprehensive forced degradation studies specifically on this compound are limited, information can be inferred from its formation from fluticasone propionate and general knowledge of corticosteroid stability.

pH: The formation of this compound from fluticasone propionate is accelerated in alkaline pH, as evidenced by the degradation studies in sodium hydroxide (B78521) solutions. nih.govnih.gov This implies that the precursor, fluticasone propionate, is less stable at higher pH. The stability of this compound itself across a wide pH range has not been extensively documented.

Temperature: Degradation studies of fluticasone propionate are typically conducted at elevated temperatures, such as 37°C, to accelerate the degradation process. nih.govnih.gov This indicates that temperature is a critical factor in the stability of the parent compound and, by extension, in the formation of this compound. General stability information for this compound indicates it is stable for at least four years when stored at -20°C, highlighting the importance of low temperatures for long-term preservation. caymanchem.com

Solvent Systems: The choice of solvent can significantly impact the degradation rate of fluticasone propionate and thus the formation of this compound. Studies have shown different degradation rates in methanol- and acetonitrile-containing alkaline solutions, indicating a solvent-dependent degradation pathway. nih.govnih.gov The solubility of this compound has been reported in DMSO and a mixture of DMSO:PBS. caymanchem.com The stability in these and other solvent systems under various conditions would require further investigation.

Environmental Fate and Biotransformation Research

Abiotic Transformation Processes of Fluticasone (B1203827) 17beta-Carboxylic Acid in Environmental Matrices

The environmental persistence of a compound is significantly influenced by abiotic transformation processes, primarily hydrolysis and photolysis.

Hydrolysis: While direct studies on the hydrolysis of fluticasone 17β-carboxylic acid in environmental matrices are limited, research on its parent compound, fluticasone propionate (B1217596), offers valuable insights. Fluticasone propionate undergoes hydrolysis of its S-fluoromethyl carbothioate group to form fluticasone 17β-carboxylic acid. drugbank.com A study on the degradation of fluticasone propionate in alkaline solutions, which can simulate certain environmental conditions, identified the carboxylic acid as a degradation product. researchgate.netnih.gov This suggests that under alkaline conditions in the environment, any remaining fluticasone propionate could transform into fluticasone 17β-carboxylic acid. The stability of the carboxylic acid form itself to further hydrolysis under typical environmental pH ranges (pH 5-9) is expected to be higher due to the relative stability of the carboxylic acid group compared to the ester or thioester.

Photolysis: The photodegradation of glucocorticoids by solar light is a recognized environmental transformation pathway. nih.govresearchgate.net Studies on other corticosteroids, such as dexamethasone, prednisone, and prednisolone, have shown they are susceptible to photodegradation in aqueous environments. nih.govrsc.org The primary mechanisms involve the rearrangement of the cyclohexadienone moiety and, for some compounds, the oxidative cleavage of the C-17 side chain. nih.gov Although direct photolysis data for fluticasone 17β-carboxylic acid is not readily available, its steroidal structure suggests it may also undergo photodegradation when exposed to sunlight in surface waters. The presence of chromophores within the molecule, such as the α,β-unsaturated ketone in the A-ring, indicates a potential for absorbing UV radiation, which is the initial step in direct photolysis. nih.gov

Biotic Transformation Processes by Environmental Microorganisms

The transformation of pharmaceuticals by microorganisms is a critical aspect of their environmental fate.

Microbial Degradation Pathways of Steroids Relevant to Fluticasone 17beta-Carboxylic Acid

The microbial degradation of the steroidal core is a complex process. Bacteria have evolved specific pathways to break down these recalcitrant structures. asm.org The most well-characterized aerobic degradation pathway is the 9,10-seco pathway, which involves the cleavage of the B-ring of the steroid nucleus. asm.org Another key enzymatic step in steroid degradation is the hydroxylation of the steroid core, often mediated by cytochrome P450 monooxygenases. While these pathways have been primarily studied for natural steroids like cholesterol and testosterone, they provide a framework for understanding the potential biodegradation of synthetic corticosteroids like fluticasone 17β-carboxylic acid. The structural complexity and halogenation of fluticasone 17β-carboxylic acid may, however, render it more resistant to microbial attack compared to natural steroids.

Identification of Environmental Transformation Products

The identification of transformation products is key to understanding the full environmental impact of a compound. A study investigating the effects of fluticasone propionate on Klebsiella pneumoniae, a bacterium relevant in respiratory contexts but also found in the environment, provided evidence of metabolic activity. asm.orgnih.gov Targeted assays identified a metabolite of fluticasone, suggesting that this bacterial species may be capable of transforming the parent compound. asm.orgnih.gov While this study focused on the parent drug, it highlights the potential for microbial transformation. In alkaline degradation studies of fluticasone propionate, which can mimic certain biotic and abiotic processes, fluticasone 17β-carboxylic acid was identified as a major degradation product. researchgate.netnih.gov Further research is needed to identify the specific transformation products of fluticasone 17β-carboxylic acid in relevant environmental systems, such as wastewater treatment plants and surface waters.

Methodologies for Trace Analysis of this compound in Environmental Samples

The detection of fluticasone 17β-carboxylic acid in environmental samples at trace levels requires highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. researchgate.netnih.govscilit.com

Sample Preparation: Due to the complexity of environmental matrices (e.g., wastewater, surface water) and the low concentrations of the analyte, a sample preparation step is crucial. Solid-phase extraction (SPE) is the most commonly employed technique to extract and concentrate corticosteroids from water samples. researchgate.netnih.govnih.gov Various SPE sorbents can be used, and the selection depends on the specific properties of the analytes and the matrix.

Analytical Instrumentation and Conditions: Ultra-high-performance liquid chromatography (UHPLC) is often used for the separation of the analytes, offering high resolution and short analysis times. nih.govnih.gov A C18 reversed-phase column is frequently used for the chromatographic separation. nih.gov The detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov For fluticasone 17β-carboxylic acid, specific precursor-to-product ion transitions are monitored. For instance, a transition of m/z 453.3 → 293.2 has been used for its quantification in human plasma, and similar transitions would be applicable to environmental samples. nih.gov

Below is an interactive data table summarizing typical parameters for the LC-MS/MS analysis of corticosteroids in environmental waters.

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Pre-treatment | Solid-Phase Extraction (SPE) |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 |

| Detection | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), typically positive mode |

| Quantification | Multiple Reaction Monitoring (MRM) |

| Typical Limits of Quantification | Low nanogram per liter (ng/L) to sub-ng/L range in water samples nih.gov |

Q & A

Basic Research Questions

1.1. What analytical methods are recommended for quantifying Fluticasone 17β-Carboxylic Acid in biological matrices?

Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for detecting low-abundance metabolites like Fluticasone 17β-Carboxylic Acid. Key parameters include:

- Validation: Follow ICH Q2(R1) guidelines for linearity (e.g., 10–500 ng/mL), precision (RSD <15%), and recovery (>80%) .

1.2. How does CYP3A4 influence the metabolic clearance of Fluticasone Propionate to its 17β-Carboxylic Acid derivative?

Answer:

- Pathway: Fluticasone Propionate is metabolized predominantly via CYP3A4-mediated hydrolysis of the 17β-propionate ester group, yielding the carboxylic acid derivative.

- Key Evidence:

Advanced Research Questions

2.1. How can researchers resolve contradictions in pharmacokinetic data for Fluticasone 17β-Carboxylic Acid across clinical trials?

Answer:

- Methodological Approach:

- Meta-Analysis: Pool data from multiple trials (e.g., 9 clinical studies with 350 subjects ) and adjust for covariates (age, BMI, renal function).

- Nonlinear Mixed-Effects Modeling (NONMEM): Identify outliers and quantify variability in apparent clearance (CL/F) and volume of distribution (Vd/F).

- Sensitivity Testing: Evaluate assay variability (e.g., cross-validate LC-MS/MS protocols between labs ).

- Example Contradiction: Discrepancies in half-life estimates (e.g., 7.8 hours IV vs. variable inhalation data) may stem from absorption-limited kinetics .

2.2. What experimental design principles optimize the synthesis of Fluticasone 17β-Carboxylic Acid impurities for toxicological studies?

Answer:

- Key Impurities: Include 17-Keto, 6-Desfluoro-6-Oxo Propionate, and Cyclic Thioester derivatives .

- Synthetic Strategies:

- Forced Degradation: Expose Fluticasone Propionate to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions to generate degradants .

- Purification: Use preparative HPLC with UV detection (λ = 238 nm) and confirm structures via NMR (¹H/¹³C) and high-resolution MS .

- Challenges: Avoid over-degradation (e.g., >20% degradation invalidates stability-indicating assays) .

Methodological Guidance

3.1. How should researchers design stability-indicating assays for Fluticasone 17β-Carboxylic Acid?

Answer:

- ICH-Compliant Protocol:

- Forced Degradation: Test acid/base hydrolysis (1M HCl/NaOH, 70°C), oxidation (3% H₂O₂), and UV light (1.2 million lux hours) .

- Chromatographic Separation: Achieve baseline resolution (R > 2.0) between the metabolite and its impurities using gradient elution (e.g., 0.1% formic acid in acetonitrile/water) .

- Data Interpretation: Correlate degradation products with toxicity thresholds (e.g., ICH Q3B limits for impurities) .

3.2. What statistical methods are critical for analyzing pharmacokinetic variability in Fluticasone 17β-Carboxylic Acid exposure?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.